![molecular formula C11H15N3O3 B2782596 1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2174619-57-7](/img/structure/B2782596.png)
1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is not yet fully understood. However, it has been suggested that this compound may exert its effects by inhibiting certain enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its ability to inhibit the growth of bacteria and fungi. In addition, this compound has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one in lab experiments is its potential as a multifunctional compound, with applications in various fields of scientific research. In addition, its synthetic route is relatively straightforward, making it easily accessible for researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for research on 1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Another area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and epilepsy. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties for therapeutic use.
Synthesis Methods
The synthesis of 1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one involves several steps, including the reaction of 4-methoxy-2-nitroaniline with ethyl acetoacetate, followed by the reduction of the nitro group using iron powder and acetic acid. The resulting compound is then reacted with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide to form the final product.
Scientific Research Applications
1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi. In addition, this compound has been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and epilepsy.
properties
IUPAC Name |
1-[4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-4-10(15)14-6-8(16-3)5-9(14)11-12-7(2)13-17-11/h4,8-9H,1,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIKQTZFRNPMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2C(=O)C=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one |
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